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molecular formula C7H7NO3 B1591122 6-(Hydroxymethyl)nicotinic acid CAS No. 775545-30-7

6-(Hydroxymethyl)nicotinic acid

Cat. No. B1591122
M. Wt: 153.14 g/mol
InChI Key: HJDYJONTIWRYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012972B2

Procedure details

Under ice cooling, 2 M aqueous sodium hydroxide solution (3.0 mL) was added to a solution of 6-acetoxymethylpyridine-3-carboxylic acid methyl ester (Reference Compound No. 9-1, 0.60 g, 2.9 mmol) in methanol (6.0 mL). The reaction mixture was stirred under ice cooling for 40 minutes and at room temperature for 4 hours. Under ice cooling, 2 M hydrochloric acid (3.1 mL) was added thereto, and then the solvent was evaporated under reduced pressure to give the title reference compound as an orange solid.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5]([C:7]1[CH:8]=[N:9][C:10]([CH2:13][O:14]C(=O)C)=[CH:11][CH:12]=1)=[O:6].Cl>CO>[OH:14][CH2:13][C:10]1[N:9]=[CH:8][C:7]([C:5]([OH:6])=[O:4])=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.6 g
Type
reactant
Smiles
COC(=O)C=1C=NC(=CC1)COC(C)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under ice cooling for 40 minutes and at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the title reference compound as an orange solid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OCC1=CC=C(C=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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